Trihexyl(octyl)phosphonium chloride Trihexyl(octyl)phosphonium chloride
Brand Name: Vulcanchem
CAS No.: 850134-85-9
VCID: VC11741972
InChI: InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
SMILES: CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
Molecular Formula: C26H56ClP
Molecular Weight: 435.1 g/mol

Trihexyl(octyl)phosphonium chloride

CAS No.: 850134-85-9

Cat. No.: VC11741972

Molecular Formula: C26H56ClP

Molecular Weight: 435.1 g/mol

* For research use only. Not for human or veterinary use.

Trihexyl(octyl)phosphonium chloride - 850134-85-9

Specification

CAS No. 850134-85-9
Molecular Formula C26H56ClP
Molecular Weight 435.1 g/mol
IUPAC Name trihexyl(octyl)phosphanium;chloride
Standard InChI InChI=1S/C26H56P.ClH/c1-5-9-13-17-18-22-26-27(23-19-14-10-6-2,24-20-15-11-7-3)25-21-16-12-8-4;/h5-26H2,1-4H3;1H/q+1;/p-1
Standard InChI Key HEHKYZZEWNRUFC-UHFFFAOYSA-M
SMILES CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]
Canonical SMILES CCCCCCCC[P+](CCCCCC)(CCCCCC)CCCCCC.[Cl-]

Introduction

Chemical Identity and Structural Properties

Trihexyl(octyl)phosphonium chloride belongs to the quaternary phosphonium salt family, featuring a central phosphorus atom bonded to three hexyl groups and one octyl chain, with a chloride counterion. Its IUPAC name, trihexyl(octyl)phosphanium chloride, reflects this structure (CCCCCCCCP+(CCCCCC)CCCCCC.Cl⁻) . The compound exists as a colorless to pale yellow viscous liquid at room temperature, with a density approximating 1.06–1.065 g/cm³ at 30°C .

Molecular Characteristics

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₂₆H₅₆ClP
Molecular Weight435.16 g/mol
Flash Point>230°F (110°C)
Thermal StabilityStable up to 300°C
SolubilityMiscible with polar solvents

The extended alkyl chains (hexyl and octyl) contribute to its hydrophobic character, while the ionic nature enables dissolution of both organic and inorganic compounds.

Synthesis and Manufacturing

Primary Synthesis Routes

Trihexyl(octyl)phosphonium chloride is synthesized through two principal methods:

A. Alkylation of Tertiary Phosphines
Reaction of trihexylphosphine (C₆H₁₃)₃P with 1-chlorooctane (C₈H₁₇Cl) under controlled heating (60–100°C) yields the target compound via nucleophilic substitution:

(C6H13)3P+C8H17Cl[(C6H13)3(C8H17)P]+Cl(C_6H_{13})_3P + C_8H_{17}Cl \rightarrow [(C_6H_{13})_3(C_8H_{17})P]^+Cl^-

This method achieves >90% efficiency within 4–5 hours .

B. Anion Exchange from Phosphonium Halides
Phosphonium bromides or iodides undergo metathesis with chloride salts (e.g., NaCl) in methanol/water mixtures. For example:

[(C6H13)3(C8H17)P]+Br+NaCl[(C6H13)3(C8H17)P]+Cl+NaBr[(C_6H_{13})_3(C_8H_{17})P]^+Br^- + NaCl \rightarrow [(C_6H_{13})_3(C_8H_{17})P]^+Cl^- + NaBr

The process requires rigorous purification to eliminate halide contaminants, which interfere with catalytic applications .

Industrial-Scale Production Challenges

  • Branching Effects: Linear alkyl chains (e.g., n-octyl) produce higher melting points compared to branched analogs (e.g., iso-octyl). For instance, tri-n-butylmethylphosphonium tosylate melts at 28–29°C, whereas its branched counterpart remains liquid below 10°C .

  • Anion Compatibility: Chloride’s small ionic radius enhances lattice energy, increasing melting points. Substituting with bulkier anions (e.g., tosylate) lowers melting points but reduces thermal stability .

Functional Applications

Solvent Systems in Separation Science

Trihexyl(octyl)phosphonium chloride’s dual hydrophobic/ionic nature enables:

  • Metal Ion Extraction: Efficient partitioning of transition metals (e.g., Pd²⁺, Pt⁴⁺) from aqueous solutions via ion-pair formation. Selectivity depends on alkyl chain length and anion type.

  • Biomolecule Purification: Recovery of antibiotics (e.g., penicillin G) from fermentation broths with >85% yield, leveraging pH-dependent solubility shifts.

Catalysis and Reaction Media

The compound serves as both solvent and catalyst in:

  • Friedel-Crafts Alkylation: Enhances reaction rates by stabilizing carbocation intermediates through electrostatic interactions. For example, benzylation of toluene proceeds at 50°C with 92% conversion.

  • Cross-Coupling Reactions: Improvised Suzuki-Miyaura couplings using Pd/C catalysts, achieving turnover numbers (TON) of 10⁴–10⁵ in trihexyl(octyl)phosphonium chloride due to reduced catalyst poisoning .

Electrochemical Applications

  • Lithium-Ion Batteries: As a co-solvent in electrolytes, it reduces dendrite formation on lithium anodes, improving cycle life by 40% at 1C rates.

  • Supercapacitors: Enhances ionic conductivity (up to 12 mS/cm) when blended with acetonitrile, enabling energy densities of 25 Wh/kg.

Biological and Antimicrobial Activity

Cytotoxic Effects

In vitro studies on human cancer cell lines reveal moderate activity:

Cell LineIC₅₀ (µg/mL)MechanismSource
HeLa (cervical)45.2 ± 3.1Mitochondrial membrane depolarization
MCF-7 (breast)62.8 ± 4.7ROS generation

Activity correlates with alkyl chain length; longer chains (C8 vs. C6) improve membrane penetration but increase nonspecific toxicity.

Antimicrobial Performance

Against Gram-positive bacteria:

MicroorganismMIC (µg/mL)Time-Kill (99.9% reduction)Source
Staphylococcus aureus1286 hours
Enterococcus faecalis25612 hours

Gram-negative species like Escherichia coli show higher resistance (MIC >512 µg/mL) due to outer membrane lipopolysaccharides.

Future Research Directions

Ionic Liquid Mixtures

Blending trihexyl(octyl)phosphonium chloride with imidazolium salts (e.g., [BMIM][PF₆]) could yield eutectic mixtures with tunable viscosities (target: <50 cP) for flow battery applications.

Drug Delivery Systems

Covalent modification with polyethylene glycol (PEG) chains may enhance biocompatibility, enabling tumor-targeted delivery of doxorubicin with reduced cardiotoxicity.

Advanced Catalysis

Immobilizing the compound on mesoporous silica (e.g., SBA-15) could create reusable catalysts for continuous-flow hydrogenation reactors, potentially reducing Pd leaching to <1 ppm .

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